Enadoline, also known as CI-977, is a synthetic, non-peptidic, selective kappa-opioid receptor agonist. [, ] It was initially developed as a potential analgesic due to its high affinity and selectivity for kappa opioid receptors. [] Enadoline has been extensively investigated for its potential therapeutic applications in various areas of scientific research, including pain management, stroke treatment, and modulation of glutamate transmission. [, , , ]
Synthesis Analysis
Enadoline can be synthesized through a multi-step process. [] A key intermediate in its synthesis is 1-[8-(methylamino)-1-oxaspiro[4.5]dec-7-yl]pyrrolidine. [] This intermediate is prepared from 1,4-cyclohexanedione through a series of reactions including condensation, spirocyclization, reduction, epoxidation, and ring closure. [] Subsequently, the intermediate is acylated with 4-benzofuranacetic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent to yield enadoline. [] Another method utilizes 4-Chloromethylbenzofuran synthesized from 2,3-dimethylanisole in 7 steps. [] The corresponding Grignard reagent prepared from magnesium-anthracene complex reacts with ¹⁴CO₂, SOCl₂, and PD130812 successively to give [¹⁴C]enadoline. [] This method could be readily modified for the rapid, one-pot synthesis of [¹¹C]enadoline. []
Mechanism of Action
Enadoline exerts its effects by binding as an agonist to kappa opioid receptors, a type of G protein-coupled receptor primarily located in the central and peripheral nervous systems. [, , , , ] Upon binding to these receptors, enadoline activates intracellular signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. [] This reduction in cAMP levels, along with other downstream signaling events, mediates the various pharmacological effects of enadoline, including analgesia, sedation, and modulation of neurotransmitter release. [, , , , , ]
Applications
Pain Management: Enadoline has been explored for its potential analgesic effects in various pain models, including acute herpetic pain, dental surgery pain, and postoperative pain. [, , , , , ] Studies have shown that it can effectively reduce pain perception, although its clinical use as an analgesic has been limited due to potential side effects. [, , ]
Stroke Treatment: Enadoline has demonstrated neuroprotective properties in animal models of focal cerebral ischemia. [] It can reduce infarct volume and brain swelling, suggesting its potential for mitigating ischemic brain injury. [] This neuroprotective effect is attributed to its ability to decrease glutamate release, a key factor contributing to neuronal damage during ischemia. [, ]
Modulation of Glutamate Transmission: Enadoline can modulate glutamate release in the striatum of both rodents and primates. [] This ability to regulate glutamate transmission makes it a valuable tool in understanding the role of glutamate in various neurological processes, including Parkinson's disease. [, , ]
Drug Discrimination: Enadoline has been used in drug discrimination studies to investigate the discriminative stimulus effects of kappa opioid agonists in animals. [, , , , , , ] These studies contribute to our understanding of the subjective effects of opioids and the neural mechanisms underlying drug discrimination.
Future Directions
Exploring its potential as a therapeutic agent for substance abuse disorders, particularly cocaine dependence, given its ability to reduce cocaine self-administration in animal models. [, ]
Related Compounds
U-50,488
Compound Description: U-50,488 (trans-(+/-) -3,4-dichloro-N-methyl-[2-(1-pyrrolidinyl)-cyclohexyl] benzeneacetamide) is a selective kappa opioid receptor agonist. [] It is structurally similar to enadoline and has been extensively studied for its antinociceptive effects. []
Relevance: U-50,488 serves as a valuable comparison compound in studies investigating the pharmacological properties and behavioral effects of enadoline. Like enadoline, U-50,488 exhibits high affinity for kappa opioid receptors and is often used as a pharmacological tool to study kappa opioid receptor function. [] Both compounds have been tested for their antinociceptive effects, with U-50,488 sometimes demonstrating superior efficacy depending on the specific assay and species studied. []
Spiradoline (U-62,066)
Compound Description: Spiradoline, also known as U-62,066, is a high-affinity kappa opioid receptor agonist that has been investigated for its potential therapeutic effects in various conditions, including pain, stroke, and drug addiction. [, ]
PD117302
Compound Description: PD117302 is a selective kappa opioid receptor agonist that has shown neuroprotective effects in preclinical studies. []
Bremazocine
Compound Description: Bremazocine is a potent opioid analgesic with mixed kappa and mu opioid receptor agonist properties. [, ]
Ethylketocyclazocine (EKC)
Compound Description: Ethylketocyclazocine (EKC) is a benzomorphan opioid with agonist activity at both kappa and mu opioid receptors, although it exhibits higher affinity for kappa receptors. [, , ]
U-69,593
Compound Description: U-69,593 ((5α,7α,8β)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]-4- benzofurancarboxamide) is a selective kappa opioid receptor agonist. [, ]
Relevance: Similar to enadoline, U-69,593 displays high selectivity for kappa opioid receptors and demonstrates potent antinociceptive effects in animal models. [, ] Both compounds are valuable research tools for studying the role of the kappa opioid receptor in pain and other physiological processes.
Compound Description: TRK-820 is a kappa-opioid receptor agonist that exhibits distinct pharmacological properties compared to typical kappa agonists. [, ] It has demonstrated promising analgesic effects in animal models of acute herpetic pain, showing greater efficacy than enadoline with fewer motor side effects. [, ]
Relevance: While both TRK-820 and enadoline target the kappa-opioid receptor, TRK-820 shows a unique pharmacological profile with potentially improved therapeutic benefits and reduced side effects. [, ] This distinction highlights the diversity within the class of kappa agonists and the potential for developing compounds with improved clinical utility.
Mr2033
Compound Description: Mr2033 is a mixed-action kappa/mu opioid agonist that has been shown to decrease cocaine self-administration in monkeys. []
Cyclazocine
Compound Description: Cyclazocine is a benzomorphan opioid with mixed agonist and antagonist activity at various opioid receptors. It exhibits potent kappa opioid receptor agonist activity and weak mu opioid receptor agonist activity. []
Nalbuphine
Compound Description: Nalbuphine is a semi-synthetic opioid with mixed agonist-antagonist activity at mu and kappa opioid receptors. It acts as a partial agonist at mu receptors and a weak antagonist at kappa receptors. [, ]
Relevance: Nalbuphine differs from enadoline in its opioid receptor activity profile. While enadoline is a selective kappa agonist, nalbuphine displays a more complex pharmacological profile, acting as a partial agonist at mu receptors and a weak antagonist at kappa receptors. [, ] This difference in receptor activity likely contributes to the distinct behavioral and physiological effects of these compounds.
Butorphanol
Compound Description: Butorphanol is a synthetic opioid analgesic with mixed agonist-antagonist activity at mu and kappa opioid receptors. It exhibits partial agonist activity at mu receptors and agonist activity at kappa receptors. [, , ]
Nor-binaltorphimine (nor-BNI)
Compound Description: Nor-binaltorphimine (nor-BNI) is a selective and long-lasting kappa opioid receptor antagonist. [, , ] It is a valuable pharmacological tool for investigating the role of the kappa opioid receptor in various physiological and behavioral processes. [, , ]
Relevance: Nor-BNI is often used in studies to block the effects of kappa agonists, such as enadoline, helping to confirm that the observed effects are mediated through the kappa opioid receptor. [, , ] This antagonistic relationship provides further evidence for enadoline's mechanism of action and the specificity of its effects.
Naltrexone
Compound Description: Naltrexone is a non-selective opioid antagonist that blocks the effects of opioids at all three major opioid receptor subtypes: mu, delta, and kappa. [, , , ] It is a clinically used medication for treating opioid and alcohol use disorders. [, , , ]
Relevance: Naltrexone is frequently employed in research to antagonize the effects of opioid agonists, including enadoline, to confirm their mechanism of action and assess their relative potencies. [, , , ]
Nalorphine
Compound Description: Nalorphine is an opioid drug with mixed agonist-antagonist properties at mu and kappa opioid receptors. It acts as a partial agonist at mu receptors and an antagonist at kappa receptors. []
Relevance: Like nalbuphine, nalorphine exhibits a complex pharmacological profile with both agonist and antagonist activity at different opioid receptor subtypes, distinguishing it from the selective kappa agonist, enadoline. []
Dynorphin A-(1-13) amide (DYN)
Compound Description: Dynorphin A-(1-13) amide (DYN) is an endogenous opioid peptide that acts primarily as an agonist at kappa opioid receptors. []
Relevance: DYN's effects are often compared to those of synthetic kappa agonists like enadoline to understand the physiological roles of the kappa opioid receptor and identify potential therapeutic targets. []
Compound Description: (-)-Cyclorphan is a mixed kappa/mu opioid agonist. [] It has been investigated for its potential therapeutic effects in pain management and as a treatment for opioid dependence.
MCL-101
Compound Description: MCL-101 is another mixed kappa/mu opioid agonist that has shown promising results in preclinical studies for reducing cocaine self-administration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.